molecular formula C17H12FNO2 B13687883 (Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one

(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one

Cat. No.: B13687883
M. Wt: 281.28 g/mol
InChI Key: PILFIALLUOXRIA-UHFFFAOYSA-N
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Description

(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-fluoroacetophenone with benzaldehyde in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.

    Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, reduced derivatives, and oxidized compounds. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that oxazolone derivatives can interact with various biological targets, making them promising candidates for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-[1-(4-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one
  • (Z)-4-[1-(3-Chlorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one
  • (Z)-4-[1-(3-Bromophenyl)ethylidene]-2-phenyloxazol-5(4H)-one

Uniqueness

(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12FNO2

Molecular Weight

281.28 g/mol

IUPAC Name

4-[1-(3-fluorophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C17H12FNO2/c1-11(13-8-5-9-14(18)10-13)15-17(20)21-16(19-15)12-6-3-2-4-7-12/h2-10H,1H3

InChI Key

PILFIALLUOXRIA-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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